3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride
Overview
Description
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Mechanism of Action
Target of Action
It’s structurally similar to fluoxetine , which primarily targets the serotonin reuptake transporter protein . This suggests that 3-(4-Trifluoromethylphenyl)-DL-beta-alaninol HCl might have a similar target.
Mode of Action
Based on its structural similarity to fluoxetine , it might interact with its targets by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the synaptic cleft .
Biochemical Pathways
It’s known that compounds with similar structures, such as fluoxetine, affect the serotonin pathway . This suggests that 3-(4-Trifluoromethylphenyl)-DL-beta-alaninol HCl might have a similar effect.
Result of Action
Based on its structural similarity to fluoxetine , it might have similar effects, such as increasing the amount of serotonin in the synaptic cleft, which can lead to an improvement in mood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the conversion of the amine to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propan-1-ol: Similar structure but lacks the amino group.
4-(Trifluoromethyl)benzyl alcohol: Contains the trifluoromethyl group but differs in the position and type of functional groups.
Uniqueness
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and hydroxyl groups provide sites for further chemical modifications and interactions .
Properties
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLGDDWHTFFTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-26-2 | |
Record name | Benzenepropanol, γ-amino-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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